BMS-182874 hydrochloride is a synthetic, low molecular weight, non-peptide compound that acts as a selective endothelin ETA receptor antagonist. [] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two receptor subtypes: ETA and ETB. BMS-182874 hydrochloride exhibits a high affinity for ETA receptors, effectively blocking the binding of ET-1 and subsequently inhibiting its biological activities. This selectivity makes BMS-182874 hydrochloride a valuable tool for investigating the specific roles of ETA receptors in various physiological and pathological processes.
BMS 182874 hydrochloride, also known as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a selective, nonpeptide antagonist of the endothelin ETA receptor. This compound is particularly significant in pharmacological research due to its ability to inhibit the binding of endothelin-1 to ETA receptors with high affinity, making it a valuable tool for studying the role of endothelin in various physiological and pathological processes. BMS 182874 hydrochloride has shown potential in managing conditions associated with excessive endothelin activity, such as hypertension and heart failure .
BMS 182874 hydrochloride is classified as a competitive antagonist and is sourced primarily from chemical suppliers such as Sigma-Aldrich and MedChemExpress. It is identified by its CAS number 1215703-04-0 and has a molecular weight of approximately 381.88 g/mol . The compound falls under the category of small molecule therapeutics aimed at modulating receptor activity in the cardiovascular system.
The synthesis of BMS 182874 hydrochloride involves several chemical reactions that create its unique structure. The process typically includes:
The synthesis can be performed using standard organic chemistry techniques, including reflux conditions, chromatography for purification, and spectroscopic methods for characterization (e.g., NMR and mass spectrometry) to confirm the structure and purity of the final product .
BMS 182874 hydrochloride has a complex molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its interaction with the ETA receptor. The binding conformation is critical for understanding its mechanism of action .
BMS 182874 hydrochloride primarily participates in competitive inhibition reactions with endothelin receptors. Its ability to inhibit the binding of endothelin-1 leads to several downstream effects in cellular signaling pathways.
In vitro studies have demonstrated that BMS 182874 hydrochloride competes effectively with endothelin-1 for binding to ETA receptors, with an inhibition constant (Ki) ranging from 48 nM to 61 nM depending on the assay conditions used . This competitive nature allows it to modulate receptor activity without permanently altering receptor function.
BMS 182874 hydrochloride operates by selectively antagonizing the ETA receptor. Upon administration:
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight verification .
BMS 182874 hydrochloride has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3